molecular formula C19H16ClNO3 B4008033 1-allyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

1-allyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B4008033
M. Wt: 341.8 g/mol
InChI Key: JJFITTKCFGEHJI-UHFFFAOYSA-N
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Description

The compound "1-allyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one" is an organic molecule that belongs to the class of indole derivatives. Indole derivatives are notable for their wide range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of indole derivatives often involves complex reactions that introduce various functional groups to the indole core. For instance, the synthesis and structural characterization of N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones, which share a similar structural framework with our compound of interest, demonstrates the intricate steps required to achieve the desired molecular architecture, including reactions that form the oxoethyl and hydroxy functionalities in the indole backbone (Becerra et al., 2020).

Molecular Structure Analysis

The molecular structure of indole derivatives, including our compound, is characterized by the presence of the indole ring—a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The specific substituents attached to this core structure, such as the allyl, chlorophenyl, and oxoethyl groups, significantly influence the compound's reactivity and physical properties. X-ray crystallography and NMR spectroscopy are commonly used techniques for determining the precise molecular geometry and the arrangement of these substituents.

Chemical Reactions and Properties

Indole derivatives can participate in a variety of chemical reactions, including N-alkylation, cycloadditions, and electrophilic substitutions. The specific functional groups present in "1-allyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one" suggest that it may undergo reactions typical of allylic and aromatic compounds, such as allylic substitutions and aromatic electrophilic substitutions. These reactions can be utilized to further modify the compound or introduce new functional groups (Kamijo & Yamamoto, 2003).

Scientific Research Applications

Electrophilic Reactivities and Catalysis Research on related allyl compounds has explored their electrophilic reactivities, which is crucial for understanding how they interact in various chemical environments. The study of electrophilic reactivities of triarylallyl cations, for instance, provides insights into their potential as intermediates in catalytic processes or organic synthesis, potentially offering a framework for the application of 1-allyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in similar contexts (Mayr, Fichtner, & Ofial, 2002).

High-Temperature Water Reactions Exploring the behavior of allyl compounds in high-temperature water reveals their diverse product distributions, a factor that could influence the use of 1-allyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in green chemistry and environmentally benign synthesis routes (Bagnell et al., 1996).

Molecular Synthesis The synthesis and reactivity studies of cis-dimethyl(η1-allyl)gold(III) complexes highlight the intricate reactivities and potential synthetic applications of allyl-containing compounds. This research can guide the development of methodologies for producing complex molecules incorporating the structural motif of 1-allyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one (Sone et al., 1995).

Transposition and Isomerization Investigations into the rhenium-catalyzed transposition of allylic alcohols present a method for regio- and stereocontrolled synthesis, which could apply to compounds like 1-allyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one for the development of precisely configured organic molecules (Herrmann et al., 2010).

Liquid Crystalline Polymers The synthesis of mesogenic compounds for preparing nematic main-chain segmented polymers could inform the development of new materials based on the structure of 1-allyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, leveraging the compound's potential for inducing specific physical properties in polymers (Acierno et al., 2004).

properties

IUPAC Name

3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-enylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-2-11-21-16-6-4-3-5-15(16)19(24,18(21)23)12-17(22)13-7-9-14(20)10-8-13/h2-10,24H,1,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFITTKCFGEHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-allyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
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1-allyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
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1-allyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
1-allyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

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